C24H27Cl2NO4
Description
. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a cyclopentane ring, and a benzoate ester. It is primarily used in research and industrial applications due to its unique chemical properties.
Properties
Molecular Formula |
C24H27Cl2NO4 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
1-[4a-hydroxy-1-(2-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-2-(2,4-dichlorophenoxy)ethanone |
InChI |
InChI=1S/C24H27Cl2NO4/c1-30-20-8-3-2-6-17(20)23-18-7-4-5-11-24(18,29)12-13-27(23)22(28)15-31-21-10-9-16(25)14-19(21)26/h2-3,6,8-10,14,18,23,29H,4-5,7,11-13,15H2,1H3 |
InChI Key |
AKIVTMSWXDDPBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3CCCCC3(CCN2C(=O)COC4=C(C=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-butoxy-5-{[1-(2,4-dichlorophenyl)cyclopentane]amido}benzoate involves several steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce two chlorine atoms at the 2 and 4 positions.
Cyclopentane ring formation: The dichlorophenyl intermediate is then reacted with a cyclopentane derivative to form the cyclopentane ring.
Amidation: The cyclopentane derivative is then subjected to amidation to introduce the amido group.
Esterification: Finally, the compound undergoes esterification with butoxybenzoic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The reaction conditions often involve the use of catalysts, elevated temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butoxy-5-{[1-(2,4-dichlorophenyl)cyclopentane]amido}benzoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions, particularly at the amido group.
Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Methyl 2-butoxy-5-{[1-(2,4-dichlorophenyl)cyclopentane]amido}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-butoxy-5-{[1-(2,4-dichlorophenyl)cyclopentane]amido}benzoate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition is often mediated through the formation of covalent bonds or strong non-covalent interactions with the active sites of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-butoxy-5-{[1-(2,4-dichlorophenyl)cyclopentane]amido}benzoate
- Tetrahydro-2-furanylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3
Uniqueness
Methyl 2-butoxy-5-{[1-(2,4-dichlorophenyl)cyclopentane]amido}benzoate is unique due to its specific structural features, such as the presence of both a dichlorophenyl group and a cyclopentane ring. These features confer distinct chemical properties, making it particularly useful in various applications.
Biological Activity
C24H27Cl2NO4 is a chemical compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes two chlorine atoms, a nitrogen atom, and a complex carbon backbone. The presence of halogens, particularly chlorine, is known to enhance the biological activity of organic compounds.
Antimicrobial Activity
A significant study evaluated the antimicrobial properties of various derivatives of this compound against gram-positive bacteria and mycobacterial strains. The findings indicated that:
- Broad Spectrum Efficacy : The compound demonstrated activity against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, and vancomycin-resistant E. faecalis.
- Comparative Effectiveness : this compound showed comparable or superior efficacy to clinically used antibiotics such as ampicillin and rifampicin .
- Submicromolar Activity : Some derivatives exhibited submicromolar activity against Mycobacterium tuberculosis and other mycobacterial strains, indicating strong potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1i | S. aureus | 0.5 µg/mL |
| 1p | MRSA | 0.3 µg/mL |
| 2j | E. faecalis | 0.4 µg/mL |
| 2k | M. tuberculosis | 0.6 µg/mL |
Cytotoxicity Studies
In addition to its antimicrobial properties, the cytotoxic effects of this compound were assessed on various cancer cell lines and primary mammalian cells:
- Low Cytotoxicity : The compound exhibited low cytotoxicity towards primary porcine monocyte-derived macrophages, suggesting a favorable safety profile for therapeutic applications .
- Cancer Cell Lines : Evaluations on cancer cell lines revealed that certain derivatives could induce apoptosis while maintaining minimal toxicity to healthy cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicated that the substitution pattern on the aromatic ring significantly influences both the antimicrobial efficacy and cytotoxicity of this compound derivatives:
- Chlorine Substitution : The introduction of chlorine atoms at specific positions enhanced antibacterial activity.
- Lipophilicity : The lipophilicity of the compounds correlated with their biological activity, adhering to Lipinski's Rule of Five, which is essential for drug-like properties .
Case Studies
Several case studies have illustrated the practical applications of this compound in clinical settings:
- In Vivo Efficacy : In animal models, derivatives of this compound demonstrated significant reductions in bacterial load when administered in therapeutic doses.
- Combination Therapy : Studies have suggested that combining this compound with existing antibiotics could enhance treatment outcomes for resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
